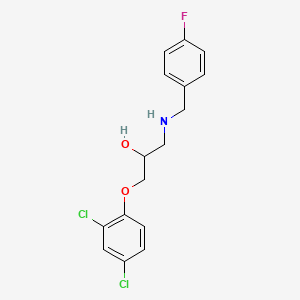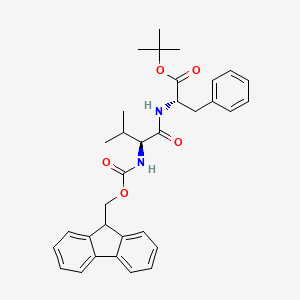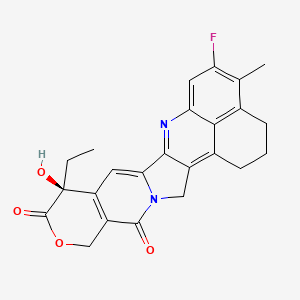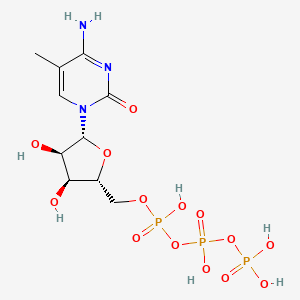![molecular formula C17H16N6O2S B12393976 6-[(2,5-Dimethoxyphenyl)sulfanyl]-3-(1-Methyl-1h-Pyrazol-4-Yl)[1,2,4]triazolo[4,3-B]pyridazine](/img/structure/B12393976.png)
6-[(2,5-Dimethoxyphenyl)sulfanyl]-3-(1-Methyl-1h-Pyrazol-4-Yl)[1,2,4]triazolo[4,3-B]pyridazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
PF-06371900 is a potent and highly selective inhibitor of leucine-rich repeat kinase 2 (LRRK2). This compound has garnered significant attention in scientific research due to its potential therapeutic applications, particularly in the treatment of neurological diseases such as Parkinson’s disease .
Preparation Methods
The synthesis of PF-06371900 involves several steps, starting with the preparation of key intermediatesReaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .
Industrial production methods for PF-06371900 are designed to scale up the laboratory synthesis while maintaining the compound’s integrity. This involves optimizing reaction conditions, purification processes, and quality control measures to produce large quantities of the compound suitable for research and potential therapeutic use .
Chemical Reactions Analysis
PF-06371900 undergoes various chemical reactions, including:
Oxidation: This reaction can modify the compound’s functional groups, potentially altering its activity.
Reduction: Reduction reactions can be used to modify specific functional groups, impacting the compound’s overall structure and function.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles, which can replace specific atoms or groups within the compound.
Hydrolysis: This reaction involves breaking chemical bonds through the addition of water, which can lead to the formation of different products
Scientific Research Applications
PF-06371900 has a wide range of scientific research applications:
Chemistry: It is used as a tool compound to study the inhibition of LRRK2 and its effects on various biochemical pathways.
Biology: Researchers use PF-06371900 to investigate the role of LRRK2 in cellular processes such as autophagy and inflammation.
Medicine: The compound is being explored for its potential therapeutic effects in treating neurological diseases, particularly Parkinson’s disease.
Industry: PF-06371900 is utilized in the development of new drugs and therapeutic strategies targeting LRRK2
Mechanism of Action
PF-06371900 exerts its effects by selectively inhibiting the activity of leucine-rich repeat kinase 2 (LRRK2). This kinase is involved in various cellular processes, including autophagy, inflammation, and neuronal function. By inhibiting LRRK2, PF-06371900 can modulate these processes, potentially providing therapeutic benefits in conditions such as Parkinson’s disease .
Comparison with Similar Compounds
PF-06371900 is unique in its high selectivity and potency as an LRRK2 inhibitor. Similar compounds include:
PF-06447475: Another potent LRRK2 inhibitor with similar applications in neurological research.
CZC-25146: A selective and metabolically stable LRRK2 inhibitor used in Parkinson’s disease research.
PF-06455943: Known for its high selectivity and potency, this compound is also used in studies related to LRRK2 inhibition
PF-06371900 stands out due to its specific molecular structure, which provides a unique balance of selectivity, potency, and brain penetration, making it a valuable tool in both research and potential therapeutic applications .
Properties
Molecular Formula |
C17H16N6O2S |
|---|---|
Molecular Weight |
368.4 g/mol |
IUPAC Name |
6-(2,5-dimethoxyphenyl)sulfanyl-3-(1-methylpyrazol-4-yl)-[1,2,4]triazolo[4,3-b]pyridazine |
InChI |
InChI=1S/C17H16N6O2S/c1-22-10-11(9-18-22)17-20-19-15-6-7-16(21-23(15)17)26-14-8-12(24-2)4-5-13(14)25-3/h4-10H,1-3H3 |
InChI Key |
RAHGVIZTQAHVRX-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C=N1)C2=NN=C3N2N=C(C=C3)SC4=C(C=CC(=C4)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1,5-Dihydroxy-4,8-bis[[2-(methylamino)ethyl]amino]-9,10-anthracenedione](/img/structure/B12393898.png)




![(1R,2R,4S,6S,12S,16S)-10-[(1E,3E,5E)-hepta-1,3,5-trienyl]-2,4-dihydroxy-6-methyl-7,11-dioxatricyclo[7.6.1.012,16]hexadeca-9,13-diene-8,15-dione](/img/structure/B12393918.png)




![3-[[(2R,5S)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-2-(2,4-dioxopyrimidin-1-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B12393944.png)


